6-Chloro-3-(3-methylfuran-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-Chloro-3-(3-methylfuran-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a chloro group at the 6th position, a 3-methylfuran-2-yl group at the 3rd position, and a fused triazole and pyridazine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(3-methylfuran-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with appropriate nitriles under acidic or basic conditions.
Cyclization: The intermediate product undergoes cyclization with a suitable reagent to form the triazolopyridazine core.
Substitution Reactions: The chloro and 3-methylfuran-2-yl groups are introduced through substitution reactions using appropriate chlorinating agents and furan derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(3-methylfuran-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted triazolopyridazines.
Scientific Research Applications
6-Chloro-3-(3-methylfuran-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: Used in the development of novel materials with specific electronic properties.
Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(3-methylfuran-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-1,2,4-triazolo[4,3-b]pyridazine
- 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
- 6-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
6-Chloro-3-(3-methylfuran-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of the 3-methylfuran-2-yl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C10H7ClN4O |
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Molecular Weight |
234.64 g/mol |
IUPAC Name |
6-chloro-3-(3-methylfuran-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C10H7ClN4O/c1-6-4-5-16-9(6)10-13-12-8-3-2-7(11)14-15(8)10/h2-5H,1H3 |
InChI Key |
OACABCVUGSJTGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=C1)C2=NN=C3N2N=C(C=C3)Cl |
Origin of Product |
United States |
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